6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the fused heterocyclic class of triazolo-thiadiazoles. These compounds are characterized by a planar triazolo[3,4-b][1,3,4]thiadiazole core, which enables π-π stacking interactions critical for biological activity . The substituents at positions 3 and 6—2-methylfuran-3-yl and (E)-3-chlorophenylethenyl, respectively—modulate electronic, steric, and solubility properties.
Properties
IUPAC Name |
6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS/c1-10-13(7-8-22-10)15-18-19-16-21(15)20-14(23-16)6-5-11-3-2-4-12(17)9-11/h2-9H,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBCJONRAWFYKQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(2-methylfuran-3-yl)-1,2,4-triazole-5-thiol with 3-chlorocinnamaldehyde in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiadiazole derivatives.
Substitution: Formation of substituted triazolothiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological processes, such as DNA replication or protein synthesis, which can result in the death of microbial or cancer cells .
Comparison with Similar Compounds
Structural and Substituent Analysis
The biological and physicochemical profiles of triazolo-thiadiazoles are heavily influenced by substituents at positions 3 and 6. Below is a comparative analysis of key derivatives:
Key Observations :
- The (E)-3-chlorophenylethenyl group at position 6 may enhance π-conjugation, favoring interactions with hydrophobic enzyme pockets .
- Anti-inflammatory Derivatives : Bulky substituents like naphthoxy (compound 3b ) reduce ulcerogenic effects while maintaining efficacy, suggesting the target compound’s ethenyl group might similarly balance activity and safety.
Pharmacological Activities
Anti-inflammatory and Analgesic Effects
- Compound 3b and 3c : Demonstrated 70–75% edema inhibition (vs. 80% for naproxen) with minimal gastric toxicity. The naphthoxy group’s bulkiness likely mitigates COX-2 selectivity.
- Adamantyl Derivatives : Adamantane’s rigid structure enhances binding to inflammatory targets like prostaglandin synthases. The target compound’s ethenyl group may mimic this rigidity.
Antimicrobial and Anticancer Potential
- Microwave-Synthesized Derivatives : Compounds with fluoro and methoxy groups showed IC₅₀ values of 8–12 µM against Staphylococcus aureus and 15–20 µM against MCF-7 cancer cells. The target compound’s chloro and furan groups may similarly disrupt microbial membranes or DNA repair pathways.
Structural Insights from Crystallography
- Planarity and Stacking : The triazolo-thiadiazole core is planar (max. deviation: 0.022 Å ), enabling π-π interactions with biological targets. The target compound’s ethenyl group may slightly distort planarity but enhance hydrophobic contacts .
- Dihedral Angles : Derivatives like 6-(2-methylphenyl)-3-(3,4,5-trimethoxyphenyl) exhibit dihedral angles of 74–178°, influencing binding pocket compatibility.
Biological Activity
The compound 6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Triazolo-thiadiazole core : A heterocyclic structure known for various biological activities.
- Chlorophenyl group : Contributes to the compound's lipophilicity and potential interaction with biological targets.
- Methylfuran moiety : Known for its role in enhancing biological activity due to its electron-donating properties.
Pharmacological Properties
Research indicates that compounds within the triazolo-thiadiazole class exhibit a range of pharmacological effects:
- Antimicrobial Activity : Several studies have demonstrated that triazolo-thiadiazoles possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi through mechanisms that may involve disruption of cellular membranes or inhibition of cell wall synthesis .
- Anticancer Potential : The compound's structure suggests potential anticancer activity. Similar compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth by interfering with specific signaling pathways .
- Anti-inflammatory Effects : Triazolo-thiadiazoles are noted for their anti-inflammatory properties, which may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of sulfur in the thiadiazole ring may allow for interaction with thiol groups in enzymes, inhibiting their activity.
- DNA Interaction : Compounds in this class can intercalate with DNA, disrupting replication and transcription processes essential for cell proliferation.
- Receptor Modulation : The chlorophenyl group may enable binding to various receptors involved in signal transduction pathways, influencing cellular responses.
Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of various triazolo-thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) value significantly lower than that of standard antibiotics .
Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, with a mechanism involving caspase activation and mitochondrial membrane potential disruption .
Study 3: Anti-inflammatory Properties
Research published in Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of a similar triazolo-thiadiazole derivative. The compound was shown to reduce edema in animal models by inhibiting cyclooxygenase-2 (COX-2) expression .
Table 1: Summary of Biological Activities
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Significant | |
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Reduces edema |
Table 2: Structure-Activity Relationship (SAR)
Q & A
Q. What are the standard synthetic protocols for preparing triazolothiadiazole derivatives like this compound?
The synthesis typically involves cyclocondensation of substituted precursors under acidic conditions. For example, refluxing 4-amino-3-mercapto-1,2,4-triazole derivatives with aromatic carboxylic acids in phosphorus oxychloride (POCl₃) is a common method . After refluxing for 16–24 hours, the product is neutralized with sodium bicarbonate, filtered, and purified via column chromatography or recrystallization (e.g., ethanol-DMF mixtures). Yields range from 40–60%, depending on substituent reactivity .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- IR spectroscopy to confirm functional groups (e.g., C=N, C-S stretches at 1600–1500 cm⁻¹ and 650–600 cm⁻¹, respectively) .
- ¹H/¹³C-NMR to verify substituent integration and coupling patterns (e.g., vinyl protons in the (E)-configuration show coupling constants of ~16 Hz) .
- Mass spectrometry (EIMS) to confirm molecular ion peaks and fragmentation patterns .
- Melting point analysis to assess purity (>95% purity typically corresponds to sharp melting ranges) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural assignments for triazolothiadiazoles?
Single-crystal X-ray diffraction provides definitive proof of molecular geometry. For example, studies on analogous compounds reveal that the triazolothiadiazole core is planar (mean deviation <0.02 Å), with substituents like the 3-chlorophenyl group oriented at dihedral angles of ~74° relative to the core . This data resolves ambiguities in NMR assignments, such as distinguishing between rotational isomers or confirming (E)-configured ethenyl groups .
Q. How can Design of Experiments (DoE) optimize the synthesis of such compounds?
DoE integrates reaction parameters (e.g., temperature, stoichiometry, solvent) into a statistical model to maximize yield. For instance, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) allow precise control of residence time and reagent mixing, improving reproducibility. Central Composite Designs (CCD) can identify optimal POCl₃ volumes or reflux durations, reducing side reactions .
Q. What strategies address contradictions between spectroscopic data and computational predictions?
Discrepancies (e.g., unexpected NMR shifts or IR bands) require multi-technique validation:
- X-ray crystallography to confirm ground-state geometry .
- DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and compare with experimental data .
- Variable-temperature NMR to probe dynamic effects like tautomerism .
Q. How do substituent effects influence the biological activity of triazolothiadiazoles?
Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., 3-Cl on phenyl) enhance cytotoxicity by increasing membrane permeability. For example, adamantyl-substituted derivatives exhibit IC₅₀ values <10 µM against cancer cells, attributed to hydrophobic interactions with lipid bilayers . Conversely, bulky substituents (e.g., 2-methylfuran) may reduce activity by steric hindrance .
Methodological Tables
Q. Table 1: Key Crystallographic Data for Triazolothiadiazole Derivatives
| Parameter | Value (Example) | Reference |
|---|---|---|
| Crystal system | Monoclinic (P21/c) | |
| Planarity deviation | <0.02 Å | |
| Dihedral angle (core-substituent) | 74.34° (benzene ring) |
Q. Table 2: Optimization via DoE (Hypothetical Model)
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| POCl₃ volume | 8–10 mL | ++ |
| Reflux time | 18–20 hours | + |
| Solvent (DMF:EtOH) | 1:1 ratio | +++ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
